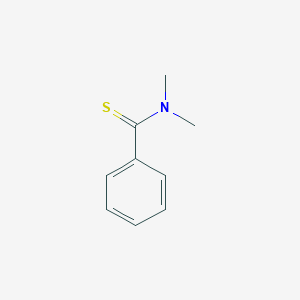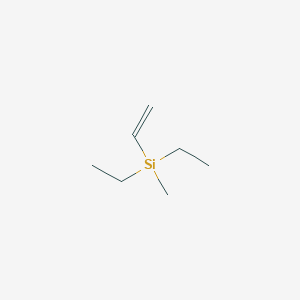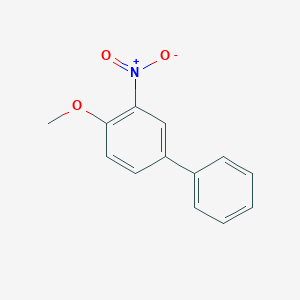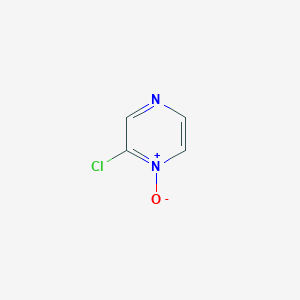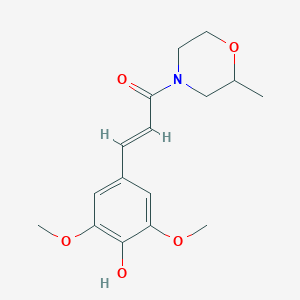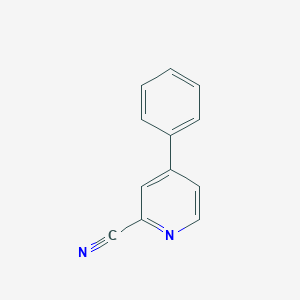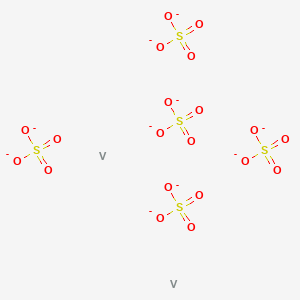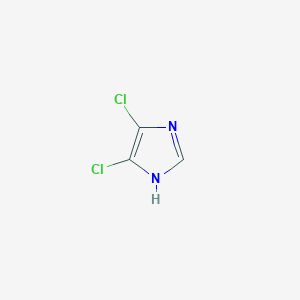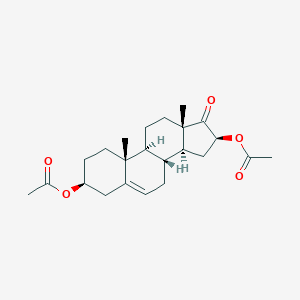
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)-, also known as DHEA acetate, is a steroid hormone that is naturally produced in the body. It is synthesized from cholesterol in the adrenal gland, gonads, and brain. DHEA acetate is a precursor to both androgens and estrogens, making it an important hormone in the endocrine system. In recent years, DHEA acetate has gained attention as a potential therapeutic agent due to its various physiological effects.
Mécanisme D'action
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate exerts its effects through various mechanisms. It can act as a ligand for androgen and estrogen receptors, which can modulate gene expression. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can also inhibit the activity of enzymes such as 5-alpha reductase and aromatase, which are involved in the synthesis of androgens and estrogens. Additionally, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can stimulate the production of growth factors such as insulin-like growth factor 1 (IGF-1), which can promote cell growth and differentiation.
Biochemical and Physiological Effects
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has various biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can also improve insulin sensitivity and lipid metabolism, which can have beneficial effects on cardiovascular health. Additionally, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been shown to have anti-inflammatory and anti-oxidant effects, which can protect against various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has several advantages for lab experiments. It is commercially available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has some limitations. Its effects can vary depending on the dose and duration of treatment. Additionally, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can be metabolized into other hormones, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate. One area of interest is its potential use in the treatment of age-related diseases such as Alzheimer's disease and Parkinson's disease. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been shown to improve insulin sensitivity and lipid metabolism, which may make it a promising therapeutic agent for these diseases. Finally, further research is needed to fully understand the mechanisms of action of Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate and its potential side effects.
Méthodes De Synthèse
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can be synthesized from Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)-, which is commercially available. The synthesis involves acetylation of the hydroxyl groups at the 3 and 16 positions of Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- using acetic anhydride. The reaction is catalyzed by a Lewis acid such as pyridine or triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has also been investigated for its potential use in the treatment of various diseases such as depression, osteoporosis, and autoimmune disorders.
Propriétés
Numéro CAS |
16597-57-2 |
|---|---|
Nom du produit |
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- |
Formule moléculaire |
C23H32O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,16S)-16-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-16-7-9-22(3)15(11-16)5-6-17-18(22)8-10-23(4)19(17)12-20(21(23)26)28-14(2)25/h5,16-20H,6-12H2,1-4H3/t16-,17+,18-,19-,20-,22-,23-/m0/s1 |
Clé InChI |
RWUHRLQWZKUBTF-HVWUICSASA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H](C4=O)OC(=O)C)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(C4=O)OC(=O)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(C4=O)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




